molecular formula C8H7ClN2 B14015379 2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine

2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine

Cat. No.: B14015379
M. Wt: 166.61 g/mol
InChI Key: BKUPLOIUAPSTMK-UHFFFAOYSA-N
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Description

2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine is a chemical compound with the molecular formula C8H7ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a pyridine ring, and a prop-2-yn-1-yl substituent, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine typically involves the reaction of 2-chloropyridine with propargylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-chloropyridine and propargylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Catalysts such as palladium or copper in the presence of suitable ligands.

Major Products Formed

The major products formed from these reactions include substituted pyridines, oxidized derivatives, reduced amines, and various heterocyclic compounds .

Scientific Research Applications

2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(prop-2-YN-1-YL)pyridin-4-amine: Similar structure with a different position of the chloro group.

    2-Chloro-N-(prop-2-YN-1-YL)pyridin-2-amine: Similar structure with a different position of the chloro group.

    2-Chloro-N-(prop-2-YN-1-YL)pyridin-5-amine: Similar structure with a different position of the chloro group.

Uniqueness

2-Chloro-N-(prop-2-YN-1-YL)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-chloro-N-prop-2-ynylpyridin-3-amine

InChI

InChI=1S/C8H7ClN2/c1-2-5-10-7-4-3-6-11-8(7)9/h1,3-4,6,10H,5H2

InChI Key

BKUPLOIUAPSTMK-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(N=CC=C1)Cl

Origin of Product

United States

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